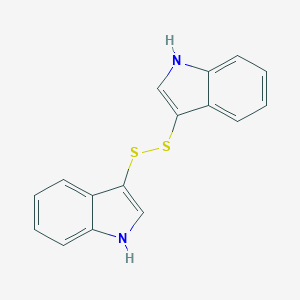

3,3'-二吲哚基二硫化物

描述

Synthesis Analysis

The synthesis of related compounds such as 3-sulfenyl- and 3-selenylindoles demonstrates the potential methods that could be adapted for synthesizing 3,3'-Diindolyl Disulphide. These compounds are synthesized via a palladium/copper-catalyzed crossing coupling of N,N-dialkyl-ortho-iodoanilines and terminal alkynes, followed by electrophilic cyclization in the presence of n-Bu(4)NI, which is crucial for the cyclization process, yielding various derivatives in good to excellent yields (Chen, Cho, Shi, & Larock, 2009).

Molecular Structure Analysis

Studies on the molecular structure of similar disulfide compounds, such as di-t-butylsulphide, have been conducted using gas electron diffraction, revealing detailed bond lengths and angles that reflect steric hindrance effects between groups (Tsuboyama, Konaka, & Kimura, 1985). Such analyses are essential for understanding the structural properties of 3,3'-Diindolyl Disulphide.

Chemical Reactions and Properties

Reactions involving disulfides, such as the iodine-mediated electrophilic cyclization of 2-alkynylanilines with disulfides, offer insights into the chemical reactivity of 3,3'-Diindolyl Disulphide. These reactions proceed in the presence of I2, highlighting the reactivity of disulfides in forming sulfenylindoles under specific conditions (Tao, Liu, Zhou, & Li, 2012).

Physical Properties Analysis

The determination of disulphide bonds in proteins using techniques such as sodium borohydride reduction and 5,5′-dithiobis(2-nitrobenzoic) acid exchange provides a methodological basis for analyzing the physical properties of disulfide-containing compounds like 3,3'-Diindolyl Disulphide (Cavallini, Graziani, & Dupré, 1966).

Chemical Properties Analysis

The chemical properties of disulfide bonds, crucial for the structural and functional integrity of many proteins, suggest that 3,3'-Diindolyl Disulphide could play a significant role in similar biochemical processes. Studies on the distribution and effect of disulfides on protein conformation provide insights into the broader implications of disulfide bond chemistry (Janatova, 1986).

科学研究应用

Disulphide-Thiol Chemistry for Drug Delivery: 二硫化物-硫醇化学在药物传递中的应用:包括3,3'-二吲哚基二硫化物在内的二硫化物的化学为大分子设计和合成提供了多功能工具。这些化合物在创建用于专门药物传递和生物治疗的多功能材料方面具有潜在应用(Kgesa et al., 2015)。

Antifungal Properties: 抗真菌性质:3,3'-二吲哚基二硫化物衍生物,如3,3'-二吲哚基-2,2'-四硫化物,已显示出对各种人类和植物疾病的抗真菌剂潜力。它们对皮肤真菌和植物病原体灰霉菌表现出显著活性(Montanari et al., 1981)。

Semiconducting to Metallic Transition: 从半导体到金属的转变:多层钼二硫化物的压力诱导转变,允许通过耦合机械、电气和光学性质进行新型器件开发。这一发现对半导体技术和器件应用具有重要意义(Nayak et al., 2014)。

Reversible Disulphide Formation in Polymers: 聚合物中可逆二硫化物形成:类似于3,3'-二吲哚基二硫化物的化学,聚合物网络中的可逆二硫化物形成正在研究中,用于先进应用,如药物传递载体、生物人工植入物和自修复聚合物(Gyarmati et al., 2013)。

Role in Protein Folding and Stability: 在原核生物中,二硫键形成在蛋白质折叠和稳定中起着关键作用。像3,3'-二吲哚基二硫化物这样的化合物在理解和操纵这些过程中可能是相关的(Bardwell, 1994)。

Thiolation of Proteins: 与二硫化物相关的化学用于蛋白质的硫醇化和可逆蛋白质-蛋白质结合。这在生物化学和制药研究中具有重要应用(Carlsson et al., 1978)。

安全和危害

属性

IUPAC Name |

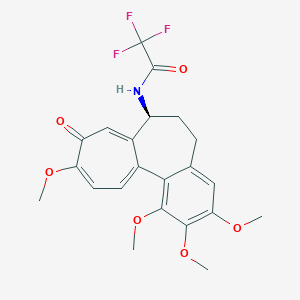

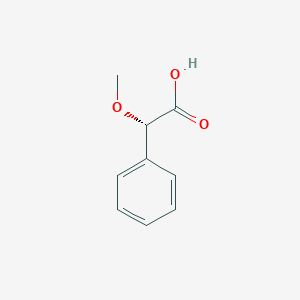

3-(1H-indol-3-yldisulfanyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBHHSOOWJVMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395128 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diindolyl Disulphide | |

CAS RN |

61830-39-5 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)